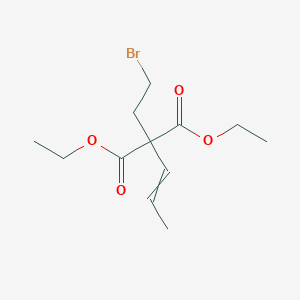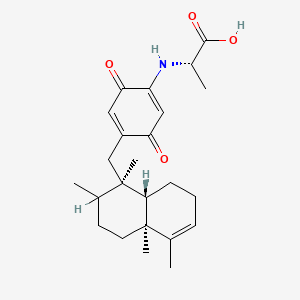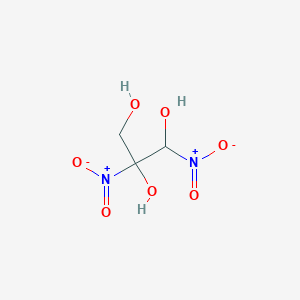![molecular formula C17H17N B14274782 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole CAS No. 184918-42-1](/img/structure/B14274782.png)
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a fused tricyclic system with a methyl group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium (IV) oxide, copper (II) acetate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carbazole derivatives such as 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione.
Reduction: More saturated carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
科学的研究の応用
作用機序
The mechanism of action of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1,7,8-trihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphen-12-one: Another compound with a similar core structure but with additional hydroxyl groups and a different substitution pattern.
Uniqueness: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is unique due to its specific substitution pattern and the presence of the methyl group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbazole derivatives .
特性
CAS番号 |
184918-42-1 |
|---|---|
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC名 |
7-methyl-1,2,3,4-tetrahydrobenzo[c]carbazole |
InChI |
InChI=1S/C17H17N/c1-18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h4-5,8-11H,2-3,6-7H2,1H3 |
InChIキー |
FWLATXQAKSTABQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C3=C(CCCC3)C=C2)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
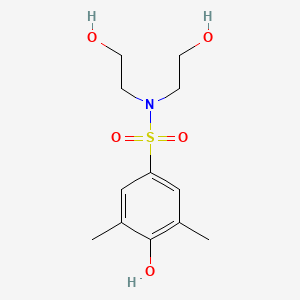

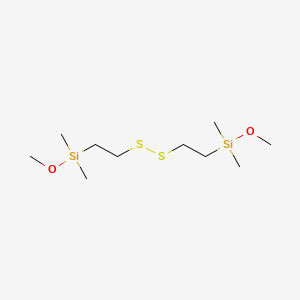
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
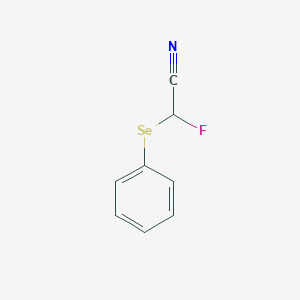
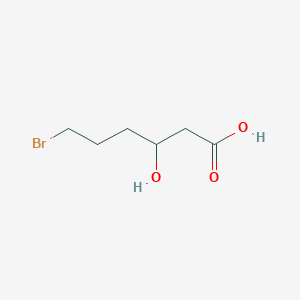
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
